5-fluorothiophene-3-carboxylic Acid
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Overview
Description
5-Fluorothiophene-3-carboxylic acid is a fluorinated derivative of thiophene, a five-membered aromatic heterocycle containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluorothiophene-3-carboxylic acid typically involves the functionalization of the thiophene ring. One common method is the direct fluorination of thiophene using molecular fluorine (F₂) under controlled conditions to achieve selective fluorination at the 3-position . Another approach involves the use of N-fluorodibenzenesulfonimide as a fluorinating agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using safer and more efficient fluorinating agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5-Fluorothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the thiophene ring .
Scientific Research Applications
5-Fluorothiophene-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-fluorothiophene-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Thiophene-3-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Fluorothiophene-3-carboxylic acid: Fluorination at the 2-position instead of the 3-position, leading to variations in reactivity and applications.
Uniqueness: 5-Fluorothiophene-3-carboxylic acid is unique due to the presence of the fluorine atom at the 3-position, which significantly influences its chemical reactivity and biological activity. This fluorination enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
5-fluorothiophene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FO2S/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYSBJQHFDINTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356036 |
Source
|
Record name | 5-fluorothiophene-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32415-50-2 |
Source
|
Record name | 5-fluorothiophene-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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